6-Fluoro-4-hydroxynicotinaldehyde
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Overview
Description
6-Fluoro-4-hydroxynicotinaldehyde is a heterocyclic organic compound characterized by the presence of a fluorine atom at the 6th position and a hydroxyl group at the 4th position on the nicotinaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydroxynicotinaldehyde can be achieved through several methods. One common approach involves the fluorination of 4-hydroxynicotinaldehyde using a fluorinating agent such as Selectfluor®. The reaction typically occurs under mild conditions, ensuring high yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced fluorinating agents and catalysts to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6-fluoro-4-hydroxybenzoic acid.
Reduction: Formation of 6-fluoro-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-4-hydroxynicotinaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of advanced materials and as a precursor in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-hydroxynicotinaldehyde involves its interaction with specific molecular targets. The compound’s fluorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. For instance, its interaction with titanium oxide nanoparticles has been studied to understand fluorescence quenching mechanisms and thermodynamic characteristics .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-hydroxy-2-methylquinoline: Similar in structure but with a methyl group at the 2nd position.
4-Hydroxy-6-methylnicotinaldehyde: Similar but with a methyl group instead of a fluorine atom.
Uniqueness
6-Fluoro-4-hydroxynicotinaldehyde is unique due to the presence of both a fluorine atom and a hydroxyl group on the nicotinaldehyde ring. This combination imparts distinct chemical properties, such as enhanced reactivity and specific binding interactions, making it valuable for various applications in scientific research and industry .
Properties
IUPAC Name |
6-fluoro-4-oxo-1H-pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-6-1-5(10)4(3-9)2-8-6/h1-3H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOSWJZLCCZMCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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